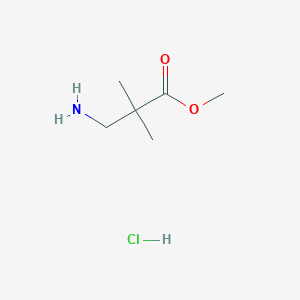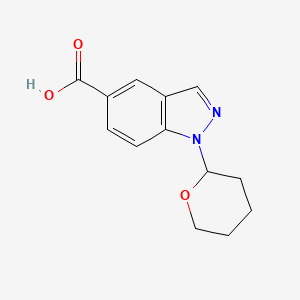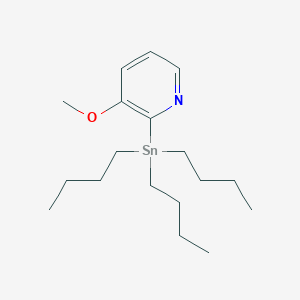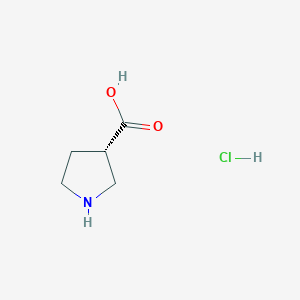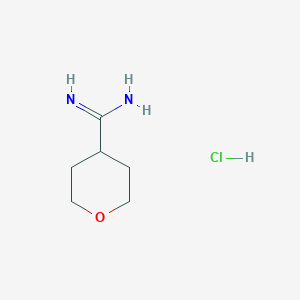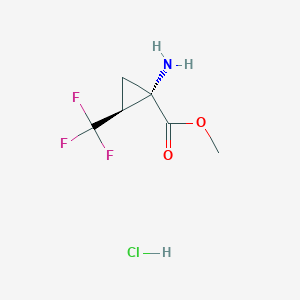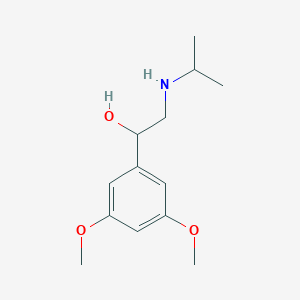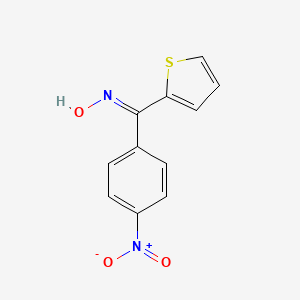
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime
Descripción general
Descripción
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime, also known as NPTMO, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications1. It has a molecular formula of C11H8N2O3S and a molecular weight of 248.26 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of (E)-(4-nitrophenyl)(2-thienyl)methanone oxime.Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure analysis of (E)-(4-nitrophenyl)(2-thienyl)methanone oxime. However, the molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving (E)-(4-nitrophenyl)(2-thienyl)methanone oxime. However, chemical reactions can be analyzed using various techniques such as spectrophotometry, chromatography, and mass spectrometry2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like (E)-(4-nitrophenyl)(2-thienyl)methanone oxime can be analyzed using various techniques such as melting point determination, solubility testing, and infrared spectroscopy3. However, I couldn’t find specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .
Summary of the Application
O-acylhydroxamates are highly effective substrates in transition metal-catalyzed C–H activation reactions, which have a wide range of applications in the synthesis of drug molecules, natural products, and intermediates of many biologically active compounds .
Methods of Application
A simple and efficient method for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids was developed . The reaction affords clean and facile access to diverse O-acylhydroxamates in high yields .
Results or Outcomes
The chemical structure of a typical product was confirmed using single-crystal X-ray structure analysis . The reaction yields were high, up to 85% .
Photochromic Properties of Oxime Derivatives
Specific Scientific Field
This application is in the field of Photochemical & Photobiological Sciences .
Summary of the Application
Oxime derivatives have been used in the synthesis of new photochromic diarylethenes of the cyclopentenone series . These compounds have photochromic properties, meaning they change color when exposed to light .
Methods of Application
The spectral properties of these compounds were investigated in detail upon UV/vis light irradiation in acetonitrile solution . The introduction of an oxime group into the cyclopentene ring has a significant influence on the switching characteristics .
Results or Outcomes
A series of thermally stable oxime-based photochromic diarylcyclopentenones have been prepared . The results suggest that modifications of the ethene “bridge” are a promising way to tune the spectral parameters of diarylethenes in an accurate manner and thus to synthesize photochromic compounds with desired properties .
Cyclization of Amido-Nitriles
Specific Scientific Field
This application is in the field of Organic Chemistry, specifically in the synthesis of imidazoles .
Summary of the Application
Amido-nitriles can be cyclized to form disubstituted imidazoles . Imidazoles are a class of organic compounds that have a wide range of applications in medicinal chemistry .
Methods of Application
A novel protocol for the cyclization of amido-nitriles was developed . The reaction conditions were mild enough for the inclusion of a variety of functional groups .
Results or Outcomes
The method resulted in the formation of disubstituted imidazoles . The reaction was successful with a variety of functional groups, demonstrating its versatility .
Synthesis of Fluorescent Diarylethenes
Specific Scientific Field
This application is in the field of Photochemical & Photobiological Sciences .
Summary of the Application
Oxime derivatives have been used in the synthesis of fluorescent diarylethenes . These compounds exhibit fluorescence, making them useful in various applications such as optical data storage and molecular switches .
Methods of Application
The synthesis of these compounds involves the introduction of an oxime group into the cyclopentene ring . This modification significantly influences the switching characteristics of the compounds .
Results or Outcomes
A series of thermally stable oxime-based fluorescent diarylethenes have been prepared . The results suggest that modifications of the ethene “bridge” are a promising way to tune the spectral parameters of diarylethenes .
Synthesis of O-Acylhydroxamates
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .
Summary of the Application
O-acylhydroxamates are highly effective substrates in transition metal-catalyzed C–H activation reactions, which have a wide range of applications in the synthesis of drug molecules, natural products, and intermediates of many biologically active compounds .
Methods of Application
A simple and efficient method for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids was developed . The reaction affords clean and facile access to diverse O-acylhydroxamates in high yields .
Results or Outcomes
The chemical structure of a typical product was confirmed using single-crystal X-ray structure analysis . The reaction yields were high, up to 85% .
Synthesis of Imidazoles
Specific Scientific Field
This application is in the field of Organic Chemistry, specifically in the synthesis of imidazoles .
Summary of the Application
Amido-nitriles can be cyclized to form disubstituted imidazoles . Imidazoles are a class of organic compounds that have a wide range of applications in medicinal chemistry .
Methods of Application
A novel protocol for the cyclization of amido-nitriles was developed . The reaction conditions were mild enough for the inclusion of a variety of functional groups .
Results or Outcomes
The method resulted in the formation of disubstituted imidazoles . The reaction was successful with a variety of functional groups, demonstrating its versatility .
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with (E)-(4-nitrophenyl)(2-thienyl)methanone oxime.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving (E)-(4-nitrophenyl)(2-thienyl)methanone oxime.
Propiedades
IUPAC Name |
(NE)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNSRHSACIMSV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



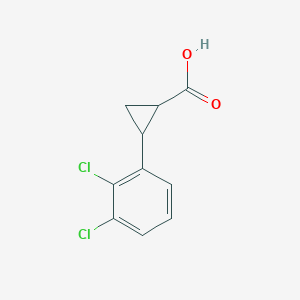

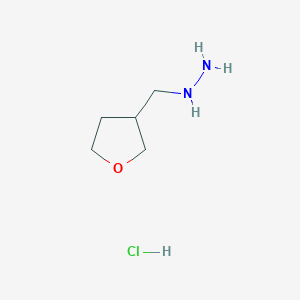

![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)
